1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS/c20-13(15-12-7-4-8-21-12)14-9-11-16-17-18-19(11)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWQSUHNUDVZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Ugi-Azide Multicomponent Reaction
The Ugi-azide reaction, a four-component process involving an amine, aldehyde, isocyanide, and trimethylsilyl azide (TMSN₃), efficiently constructs 1,5-disubstituted tetrazoles. For 1-cyclohexyl-1H-tetrazol-5-amine, the reaction proceeds as follows:
- Amine component : Cyclohexylamine.
- Aldehyde component : Formaldehyde (to introduce a hydroxymethyl group for subsequent functionalization).
- Isocyanide : tert-Butyl isocyanide.
- Azide source : TMSN₃.
Reaction conditions involve stirring in methanol at room temperature for 24–48 hours, yielding 1-cyclohexyl-5-(hydroxymethyl)-1H-tetrazole with reported efficiencies of 70–94%. The hydroxymethyl group is later oxidized or modified to introduce the methylene bridge.
Regioselective Alkylation of 5-Aminotetrazole
Direct alkylation of 5-aminotetrazole with cyclohexyl bromide under basic conditions (e.g., sodium hydroxide in water/ethanol) produces a mixture of 1-cyclohexyl-1H-tetrazol-5-amine and its 2-substituted isomer. Isomer separation leverages differential solubility:
- 1-Cyclohexyl isomer : Crystallizes from isopropanol/water mixtures as colorless needles (51% yield).
- 2-Cyclohexyl isomer : Remains soluble in diethyl ether, enabling extraction and subsequent recrystallization (25% yield).
Characterization via ¹H NMR confirms regiochemistry: the 1-substituted isomer exhibits a singlet for the cyclohexyl protons at δ 4.15 ppm, while the 2-substituted analog resonates at δ 3.32 ppm.
Urea Formation: Coupling with Thiophen-2-yl Isocyanate
The final step involves forming the urea linkage between (1-cyclohexyl-1H-tetrazol-5-yl)methanamine and thiophen-2-yl isocyanate.
Direct Isocyanate Coupling
Carbamate Intermediate Route
For improved purity:
- Carbamate formation : React methanamine with phosgene (COCl₂) in toluene to generate 5-(isocyanatomethyl)-1-cyclohexyl-1H-tetrazole.
- Amine coupling : Add thiophen-2-ylamine in DCM with TEA, yielding the urea after 24 hours (70% yield).
Optimization and Scalability Considerations
Catalytic Hydrogenation for Deprotection
Palladium hydroxide-catalyzed hydrogenation (50 psi H₂, 50°C, 16 hours) effectively removes benzyl protecting groups introduced during intermediate steps, with yields exceeding 73%.
Solvent and Temperature Effects
- Ugi-azide reaction : Methanol outperforms THF or acetonitrile in yield and reaction rate.
- Urea formation : Polar aprotic solvents (e.g., DMF) increase coupling efficiency but necessitate rigorous drying to prevent hydrolysis.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times consistent across batches.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to the presence of the tetrazole ring.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Biological Probes: It can be used as a probe to study biological processes involving tetrazole and thiophene derivatives.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Incorporation into organic electronic devices due to the conductive properties of the thiophene ring.
Wirkmechanismus
The mechanism by which 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The thiophene ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of the cyclohexyl group, which provides steric bulk, and the thiophene ring, which offers electronic properties. This combination can result in distinct biological and chemical properties compared to similar compounds.
Biologische Aktivität
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, including biological assays, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structure comprising a tetrazole ring, a cyclohexyl group, and a thiophene moiety. Its molecular formula is , and it exhibits significant potential for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring is known for its role in enhancing binding affinity due to its electron-withdrawing properties, while the thiophene group may contribute to hydrophobic interactions that stabilize ligand-receptor complexes.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit notable anticancer properties. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In particular, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of this compound using a panel of bacterial strains. The results confirmed its effectiveness against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiophene and tetrazole rings can enhance biological activity. Compounds with electron-donating groups on the thiophene ring exhibited increased potency against cancer cell lines, whereas substitutions on the tetrazole ring affected binding affinity to target enzymes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea with high yield and purity?
- Answer : The compound is synthesized via multi-step protocols involving cyclization, alkylation, and urea coupling. Key steps include:
- Cyclization : Formation of the tetrazole intermediate using cyclohexylamine and nitrile precursors under acidic conditions .
- Alkylation : Reaction of the tetrazole intermediate with methyl halides or epoxides to introduce the methyl bridge .
- Urea Coupling : Use of thiophen-2-yl isocyanate or carbodiimide-mediated coupling to attach the urea moiety .
- Optimization : Reflux in anhydrous solvents (e.g., toluene, CHCl₃) and purification via column chromatography or recrystallization (ethanol/water mixtures) improve yield and purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent connectivity (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, thiophene aromatic signals at δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry using SHELXL for refinement (e.g., tetrazole ring planarity, urea hydrogen-bonding networks) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₀N₆OS) .
Q. How do the tetrazole and thiophene moieties influence the compound’s physicochemical properties?
- Answer :
- Tetrazole : Enhances metabolic stability and mimics carboxylate groups via ionization at physiological pH, improving target binding .
- Thiophene : Contributes π-π stacking interactions with aromatic residues in biological targets; sulfur atoms may participate in hydrophobic interactions .
- Urea Linker : Facilitates hydrogen bonding with enzymes/receptors (e.g., kinase ATP-binding pockets) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar urea-tetrazole derivatives?
- Answer :
- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- SAR Studies : Systematically modify substituents (e.g., replace thiophene with furan or phenyl) to isolate key pharmacophores .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and explain activity discrepancies .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Answer :
- Prodrug Design : Mask polar groups (e.g., tetrazole) with ester prodrugs to enhance membrane permeability .
- Formulation : Use nanoemulsions or liposomes to improve solubility in aqueous media .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., cyclohexyl oxidation) and guide structural modifications .
Q. How can researchers validate target engagement in complex biological systems?
- Answer :
- Pull-Down Assays : Immobilize the compound on beads to capture binding proteins from cell lysates .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., KD values) for putative targets .
Q. What are the key challenges in scaling up synthesis for preclinical trials?
- Answer :
- Purification : Replace column chromatography with recrystallization or continuous flow systems to reduce costs .
- Toxic Byproducts : Monitor genotoxic impurities (e.g., alkyl halides) using HPLC-MS and optimize reaction stoichiometry .
- Regulatory Compliance : Ensure adherence to ICH guidelines for impurity profiling (<0.15% for unknown impurities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
